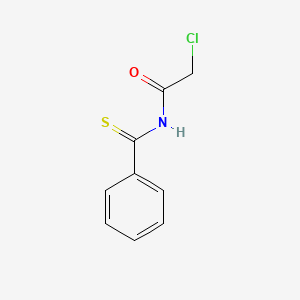

2-Chloro-N-thiobenzoyl-acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(benzenecarbonothioyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCAGMQWBZZQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-Substituted-Acetamides: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activities of 2-chloro-N-substituted-acetamides. While the specific compound "2-Chloro-N-thiobenzoyl-acetamide" is not prominently described in the current literature, this guide focuses on the broader class of 2-chloro-N-aryl/alkyl-acetamides, which are of significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for developing novel therapeutic agents, exhibiting a range of biological effects, including antimicrobial and anticancer activities. This document details their chemical characteristics, provides standardized experimental protocols for their synthesis and evaluation, and explores their mechanisms of action through signaling pathway diagrams. All quantitative data are summarized for clarity and comparative analysis.

Core Properties of 2-Chloro-N-Substituted-Acetamides

2-Chloro-N-substituted-acetamides are a class of organic compounds characterized by a chloroacetamide core linked to a variable N-substituent, which can be an alkyl or aryl group. The presence of the electrophilic α-chloro group makes these molecules reactive towards various nucleophiles, which is a key feature in both their synthesis of more complex molecules and their mechanism of biological action.

Physicochemical and Biological Data

The following table summarizes key quantitative data for a selection of 2-chloro-N-substituted-acetamide derivatives reported in the literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Biological Activity | IC50 (µM) | Reference |

| 2-Chloro-N-(3-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.06 | 98-100 | 70.32 | Antimicrobial | - | [1] |

| 2-Chloro-N-(2-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 199.63 | 40-42 | 59.62 | Antimicrobial | - | [1] |

| 2-Chloro-N-(4-(4-bromophenyl)thiazol-2-yl) acetamide derivative | - | - | - | - | Anticancer (MCF7) | - | [2] |

| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamide | C₃₁H₂₄N₆O₄S | 604.63 | - | - | Anticancer (PANC-1) | 4.6 | [5] |

| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamide | C₃₁H₂₄N₆O₄S | 604.63 | - | - | Anticancer (HepG2) | 2.2 | [5] |

| A derivative of the above compound | - | - | - | - | Anticancer (MCF7) | 15.5 | [5] |

| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | - | - | Antifungal (Aspergillus flavus) | MIC: 16-256 µg/mL | [3] |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C₈H₆ClFN₂O₃ | 232.59 | - | 80 | Antibacterial (K. pneumoniae) | - | [6] |

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and biological evaluation of 2-chloro-N-substituted-acetamides, based on established protocols from the scientific literature.

General Synthesis of 2-Chloro-N-Aryl/Alkyl-Acetamides

A common method for the synthesis of these compounds is the chloroacetylation of a primary or secondary amine.[1][6]

Materials:

-

Appropriate aryl or alkyl amine

-

Chloroacetyl chloride

-

A suitable solvent (e.g., benzene, dioxane)

-

A base (e.g., triethylamine (TEA))

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

Dissolve the selected amine (0.02 mol) in the chosen solvent within the round bottom flask.

-

Add a few drops of the base (e.g., TEA) to the solution.

-

While stirring, add chloroacetyl chloride (0.03 mol) dropwise to the mixture.

-

Once the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting precipitate is collected by filtration.

-

Wash the crude product with cold water and then with the solvent used for the reaction to remove any unreacted starting materials.

-

The final product is purified by recrystallization, typically from ethanol.[1]

Characterization Methods

The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.[1][2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain information about its fragmentation pattern.

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N, etc.) in the compound, which helps in confirming the empirical formula.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

-

Cancer cell lines (e.g., MCF7, HepG2, PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for a specified period (e.g., 72 hours).

-

After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activities of 2-chloro-N-substituted-acetamides are attributed to their ability to interact with various cellular targets, leading to the modulation of key signaling pathways.

Anticancer Activity via GST Inhibition and MAPK Pathway Modulation

One of the proposed mechanisms for the anticancer effects of some 2-chloroacetamide derivatives is the inhibition of Glutathione S-transferase (GST). GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione (GSH) to a wide range of xenobiotics, including chemotherapeutic drugs, leading to drug resistance. Inhibition of GST can lead to an increase in intracellular reactive oxygen species (ROS) and sensitize cancer cells to apoptosis. This can subsequently modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Caption: Inhibition of GST by 2-chloroacetamides, leading to MAPK pathway activation and apoptosis.

Cytotoxicity through ROS Induction and MAPK Signaling

Several studies have shown that chloroacetamide derivatives can induce cytotoxicity by increasing the levels of reactive oxygen species (ROS) within cells. Elevated ROS can cause oxidative stress, leading to cellular damage and the activation of stress-response signaling pathways, including the JNK and p38 MAPK pathways. Activation of these pathways can ultimately lead to programmed cell death (apoptosis).

Caption: ROS-induced cytotoxicity pathway involving the activation of JNK and p38 MAPK.

Conclusion

2-Chloro-N-substituted-acetamides represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis and the tunability of their biological activity through modification of the N-substituent make them attractive candidates for further investigation. The mechanisms of action, involving the inhibition of key enzymes like GST and the induction of cellular stress through ROS production, offer multiple avenues for therapeutic intervention in diseases such as cancer and microbial infections. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical scaffold.

References

In-depth Technical Guide on the Physicochemical Characteristics of 2-Chloro-N-thiobenzoyl-acetamide

A comprehensive review of available scientific literature reveals a significant lack of specific data for the compound 2-Chloro-N-thiobenzoyl-acetamide. While extensive research exists for related chloroacetamide and thiobenzanilide derivatives, this particular molecule appears to be largely uncharacterized in publicly accessible databases and scientific publications.

This guide, therefore, addresses the query by providing a detailed overview of the physicochemical characteristics of closely related and well-documented compounds. This comparative approach aims to offer valuable insights for researchers, scientists, and drug development professionals by highlighting the expected properties and potential biological activities of N-substituted chloroacetamides.

Alternative Compound Analysis: 2-Chloro-N-phenylacetamide

Due to the absence of specific data for this compound, this section will focus on the well-characterized analogue, 2-Chloro-N-phenylacetamide . This compound shares the chloroacetamide moiety and provides a basis for understanding the chemical behavior and potential applications of this class of molecules.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Chloro-N-phenylacetamide and related compounds is presented below.

| Property | 2-Chloro-N-phenylacetamide | 2-Chloro-N-(3-chlorophenyl)acetamide | 2-Chloro-N-(4-nitrophenyl)acetamide | 2-Chloro-N-methyl-N-phenylacetamide |

| Molecular Formula | C₈H₈ClNO | C₈H₇Cl₂NO | C₈H₇ClN₂O₃ | C₉H₁₀ClNO |

| Molecular Weight | 169.61 g/mol [1] | 204.05 g/mol [2] | 214.60 g/mol [2] | 183.63 g/mol [2] |

| Melting Point | 136-139 °C[1] | 98-100 °C[2] | 180-183 °C[2] | 66-68 °C[2] |

| Assay | 97%[1] | - | - | - |

| Appearance | Crystalline solid | Crystalline form | Crystalline form | Crystalline form |

Synthesis and Experimental Protocols

The synthesis of N-substituted 2-chloroacetamides, including 2-Chloro-N-phenylacetamide, is typically achieved through the chloroacetylation of the corresponding amine.[3]

General Synthetic Protocol:

The synthesis involves the reaction of an appropriate aniline derivative with chloroacetyl chloride.[2] The reaction is generally carried out at room temperature with stirring for several hours.[2] The progress of the reaction can be monitored using thin-layer chromatography.[2]

Workflow for Synthesis of N-Aryl-2-chloroacetamides:

Caption: General workflow for the synthesis of N-aryl-2-chloroacetamides.

Example: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide [2]

-

A solution of m-chloroaniline in an appropriate solvent is prepared.

-

Chloroacetyl chloride is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for a specified period.

-

Upon completion, the product is isolated by filtration, washed, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) yields the purified crystalline product.[2]

Spectral Data

The characterization of 2-chloro-N-alkyl/aryl acetamides is established using spectral techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS).[2]

Key IR Spectral Features for 2-chloro-N-arylacetamides: [2]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (2° amide) | 3271 - 3282 |

| C=O stretch (2° amide) | 1660 - 1670 |

| N-H bend (2° amide) | 1543 - 1600 |

| C-N stretch | 1404 - 1475 |

| C-Cl stretch | 785 - 1091 |

Mass Spectrometry:

The mass spectrum of these compounds typically shows the molecular ion peak [M+].[2] For chlorinated compounds, isotopic peaks ([M+2], etc.) are also observed, which is characteristic of the presence of chlorine atoms.[2]

Biological and Chemical Activity

N-substituted 2-chloroacetamides have garnered interest due to their biological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 2-chloro-N-alkyl/aryl acetamide derivatives. They have shown excellent antibacterial and antifungal activity against various microorganisms.[2] For instance, certain derivatives have been screened for their activity against both gram-positive and gram-negative bacteria, as well as fungi.[2] The presence of the chloro atom appears to enhance the antimicrobial activity of these molecules.[4]

Proposed Mechanism of Action:

One study on the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus suggested that its mechanism of action involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis.[5]

Signaling Pathway Visualization:

Caption: Proposed antifungal mechanism of 2-chloro-N-phenylacetamide.

Chemical Reactivity

The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the presence of the chlorine atom, which can be easily displaced by various nucleophiles.[3] This reactivity allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Conclusion

While direct experimental data for this compound is not currently available in the scientific literature, an examination of the closely related compound, 2-Chloro-N-phenylacetamide, and other N-substituted chloroacetamides provides a solid foundation for predicting its physicochemical characteristics and potential biological activity. The synthetic routes, spectral signatures, and antimicrobial properties discussed herein offer a valuable starting point for any future research and development involving this class of compounds. Further experimental investigation is warranted to fully elucidate the specific properties of this compound.

References

- 1. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Proposed Synthesis and Characterization of 2-Chloro-N-thiobenzoyl-acetamide

Disclaimer: As of the latest literature review, "2-Chloro-N-thiobenzoyl-acetamide" is not a widely documented compound. This guide, therefore, presents a proposed synthetic route and expected characterization based on established chemical principles and data from structurally analogous compounds. The protocols provided are adapted from well-documented syntheses of similar molecules and should be considered a starting point for further research and development.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive technical overview of a plausible synthetic pathway and characterization of the novel compound, this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process. The first step involves the thionation of a primary amide, benzamide, to yield thiobenzamide. The second step is the N-acylation of the resulting thiobenzamide with chloroacetyl chloride.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of thioamides and N-substituted chloroacetamides.[1][2][3][4][5]

Step 1: Synthesis of Thiobenzamide from Benzamide

This procedure is based on the thionation of amides using Lawesson's reagent.[1][2][4]

-

Materials:

-

Benzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure thiobenzamide.

-

Step 2: Synthesis of this compound

This protocol is adapted from the general synthesis of N-aryl chloroacetamides.[3][5]

-

Materials:

-

Thiobenzamide (from Step 1)

-

Chloroacetyl chloride

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

A suitable base (e.g., Pyridine or Triethylamine)

-

-

Procedure:

-

Dissolve thiobenzamide (1 equivalent) in anhydrous THF or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (1.1 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

-

Characterization

The characterization of the final product would involve standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. Expected Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups. A strong band in the region of 1400-1600 cm⁻¹ is characteristic of thioamides.[6] The C=O stretching of the acetamide group should appear around 1650-1680 cm⁻¹. The N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit a singlet for the -CH₂- group adjacent to the chlorine atom. The N-H proton will likely appear as a broad singlet. Aromatic protons of the thiobenzoyl group will be observed in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon NMR is a key technique for confirming the presence of the thioamide group. The carbon of the C=S group is expected to have a chemical shift significantly downfield, typically in the range of 200-210 ppm.[7] The C=O carbon of the acetamide should appear around 160-170 ppm. The -CH₂- carbon adjacent to the chlorine atom will also have a characteristic chemical shift.

3.2. Reference Data for Structurally Related Compounds

The following tables summarize typical characterization data for N-substituted 2-chloroacetamides and N-aryl thioamides, which can serve as a reference for the expected data for this compound.

Table 1: Characterization Data for Representative N-Substituted 2-Chloroacetamides

| Compound Name | Melting Point (°C) | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Ref. |

| N-phenyl-2-chloroacetamide | 134-136 | 3265 (N-H), 1668 (C=O), 756 (C-Cl) | 4.2 (s, 2H, CH₂), 7.1-7.6 (m, 5H, Ar-H), 8.2 (br s, 1H, NH) | [8] |

| N-(4-bromophenyl)-2-chloroacetamide | 165-167 | 3270 (N-H), 1665 (C=O), 750 (C-Cl) | 4.2 (s, 2H, CH₂), 7.5 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 8.3 (br s, 1H, NH) | [8] |

| N-(4-hydroxyphenyl)-2-chloroacetamide | 148-150 | 3300 (O-H), 3250 (N-H), 1660 (C=O) | 4.1 (s, 2H, CH₂), 6.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 8.1 (br s, 1H, NH) | [8] |

Table 2: Characterization Data for Representative N-Aryl Thioamides

| Compound Name | Melting Point (°C) | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signal (C=S, δ, ppm) | Ref. |

| N-phenylbenzothioamide | 100-101 | 3200-3400 (N-H), 1500-1600 (Thioamide B band) | 197.5 | [9] |

| N-(p-tolyl)benzothioamide | 126-127 | 3200-3400 (N-H), 1500-1600 (Thioamide B band) | 198.8 | [9] |

| N-(o-tolyl)benzothioamide | 148-150 | 3200-3400 (N-H), 1500-1600 (Thioamide B band) | 198.2 | [9] |

Logical Relationships and Workflows

The overall process from starting materials to final characterization can be visualized as a logical workflow.

References

- 1. Thioamide synthesis by thionation [organic-chemistry.org]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. ijpsr.info [ijpsr.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. actachemscand.org [actachemscand.org]

- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Explorations of N-Thiobenzoyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-thiobenzoyl compounds and their derivatives. It delves into their synthesis, structural properties, reactivity, and potential as therapeutic agents, with a focus on computational methodologies, quantitative data, and experimental protocols.

Introduction to N-Thiobenzoyl Compounds

N-thiobenzoyl compounds, characterized by the presence of a thioamide group attached to a benzoyl moiety, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. The replacement of the carbonyl oxygen with a sulfur atom imparts unique electronic and steric properties, leading to a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Computational and theoretical studies play a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their properties, and guiding the design of new, more potent analogues.

Computational Methodologies in the Study of N-Thiobenzoyl Compounds

A variety of computational techniques are employed to investigate the properties and behavior of N-thiobenzoyl compounds at the molecular level.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely used to optimize molecular geometries, predict vibrational frequencies (FT-IR spectra), and determine electronic properties such as bond lengths, bond angles, dihedral angles, and Mulliken charges. The B3LYP functional with a 6-311G++(d,p) basis set is a commonly employed level of theory for these calculations, providing a good balance between accuracy and computational cost.[2][3]

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. Software such as Molegro Virtual Docker is used to perform these simulations, yielding docking scores that estimate the binding affinity.[4]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric effects), QSAR models can predict the activity of novel compounds and guide the optimization of lead candidates.[5]

Data Presentation: Calculated Molecular Properties and QSAR Models

The following tables summarize quantitative data from theoretical studies on N-thiobenzoyl and related thiourea derivatives.

Table 1: Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for a Representative N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea [6]

| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |

| Bond Length | C=S | 1.678 | 1.675(2) |

| C=O | 1.234 | 1.223(3) | |

| C9-N1 | 1.400 | 1.400(3) | |

| C9-N2 | 1.326 | 1.326(2) | |

| Bond Angle | N1-C9-N2 | 115.8 | 115.8(2) |

| S1-C9-N1 | 120.1 | 120.1(2) | |

| S1-C9-N2 | 124.1 | 124.1(2) |

Table 2: QSAR Model for Anticancer Activity of N-Benzoyl-N'-phenylthiourea Derivatives against Breast Cancer Cell Lines

Note: This is a representative model based on typical QSAR studies. The specific coefficients and descriptors can vary depending on the dataset and modeling method.

| Dependent Variable | Equation | Statistical Parameters |

| pIC50 | pIC50 = -0.405(ClogP)² + 1.174(ClogP) + 5.227(ELUMO) - 72.983 | n = 14, r = 0.971, SE = 4.519, F = 54.777 |

Key Descriptors:

-

ClogP: A measure of the lipophilicity of a compound.

-

ELUMO: Energy of the Lowest Unoccupied Molecular Orbital, an indicator of electron-accepting ability.

Experimental Protocols

The synthesis of N-thiobenzoyl and related N-aroyl thioureas typically involves the reaction of an aroyl isothiocyanate with a primary or secondary amine. Below are detailed protocols adapted from the literature.

General Procedure for the Synthesis of N-Aroyl Thioureas via Isothiocyanate Intermediate[7]

-

Preparation of the Aroyl Isothiocyanate:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ammonium thiocyanate (0.01 mol) in anhydrous acetone.

-

Add a solution of the corresponding aroyl chloride (0.01 mol) in anhydrous acetone dropwise to the suspension.

-

For reactions that are slow, a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) can be added.[7]

-

Reflux the reaction mixture for 30-60 minutes.

-

Cool the mixture to room temperature. The resulting solution/suspension contains the in situ generated aroyl isothiocyanate.

-

-

Formation of the N-Aroyl Thiourea:

-

To the cooled reaction mixture containing the aroyl isothiocyanate, add a solution of the desired amine (0.01 mol) in acetone.

-

Stir the reaction mixture at room temperature or gently heat for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-aroyl thiourea derivative.

-

Ultrasonic-Assisted Synthesis of N-Naphthoyl Thioureas[8][9]

-

To a solution of 2-naphthoyl chloride (1 mmol) and potassium thiocyanate (1 mmol) in acetone, add the desired amine (1 mmol).

-

Sonicate the reaction mixture at ambient temperature for 30 minutes with 80% intensity.[8]

-

Monitor the reaction by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Wash the resulting solid with water and recrystallize from ethanol to obtain the pure product.

Modified Schotten-Baumann Reaction for N-(2,4-dichloro)benzoyl-N'-phenylthiourea[10]

-

In a flask, mix N-phenylthiourea (8 mmol) with tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 1.0 mL).

-

Stir the mixture in an ice bath and add a solution of 2,4-dichlorobenzoyl chloride (7 mmol) in THF dropwise.

-

After 30 minutes at low temperature, heat the mixture under reflux at 100°C for 8 hours, monitoring completion with TLC.[9]

-

Remove the THF by vacuum evaporation.

-

Wash the crude solid with a saturated sodium bicarbonate solution, followed by vacuum filtration.

-

Recrystallize the product from hot ethanol to yield white, needle-shaped crystals of N-(2,4-dichloro)benzoyl-N'-phenylthiourea.[9]

Mandatory Visualizations

Reaction Mechanism of N-Aroyl Thiourea Synthesis

Caption: Synthesis of N-Aroyl Thioureas.

Workflow for a QSAR Study

Caption: A typical workflow for a QSAR study.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Caption: Hypothesized inhibition of NF-κB pathway.

Conclusion

The integration of theoretical and computational chemistry with experimental synthesis and biological evaluation provides a powerful paradigm for the study of N-thiobenzoyl compounds. DFT calculations offer deep insights into their molecular structure and properties, while molecular docking and QSAR studies are invaluable for predicting their biological activities and guiding the design of new therapeutic agents. The experimental protocols outlined in this guide provide a practical foundation for the synthesis of these promising compounds. Future research will likely focus on refining computational models for greater predictive accuracy, exploring novel synthetic routes, and further elucidating the biological mechanisms of action of N-thiobenzoyl derivatives in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pkusam.cn [pkusam.cn]

- 4. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]

- 5. Signaling Networks Associated with AKT Activation in Non-Small Cell Lung Cancer (NSCLC): New Insights on the Role of Phosphatydil-Inositol-3 kinase | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neovarsity.org [neovarsity.org]

- 9. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

Unveiling the Reactive Landscape of 2-Chloro-N-thiobenzoyl-acetamide: A Guide to its Electrophilic and Nucleophilic Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the predicted electrophilic and nucleophilic characteristics of 2-Chloro-N-thiobenzoyl-acetamide, a molecule of interest for potential applications in drug development and organic synthesis. In the absence of direct experimental data for this specific compound, this document leverages established principles of organic chemistry, computational analysis, and reactivity trends of analogous structures to provide a predictive framework for its chemical behavior.

Identifying the Key Reactive Centers

The structure of this compound incorporates several functional groups that dictate its reactivity. These include a thioamide moiety, a chloroacetyl group, and a benzoyl substituent. The interplay of electron-withdrawing and electron-donating effects within the molecule creates distinct regions of electrophilicity and nucleophilicity.

Predicted Nucleophilic Sites:

-

Sulfur Atom of the Thioamide: The sulfur atom is anticipated to be the primary nucleophilic center. Its larger atomic radius and the polarizability of the C=S bond contribute to a region of high electron density, making it a soft nucleophile.

-

Nitrogen Atom of the Thioamide: The nitrogen atom also possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is likely attenuated due to delocalization of the lone pair into the adjacent carbonyl and thiobenzoyl groups.

Predicted Electrophilic Sites:

-

Carbonyl Carbon of the Acetamide: The carbon atom of the C=O group is a classic electrophilic site due to the polarization of the double bond by the highly electronegative oxygen atom.

-

Carbon Atom of the Thioamide: Similar to the carbonyl carbon, the carbon of the C=S group is electrophilic, though generally less so than its oxygen analogue.

-

Alpha-Carbon to the Chlorine: The carbon atom bonded to the chlorine is a significant electrophilic center. The electron-withdrawing inductive effect of the chlorine atom makes this carbon susceptible to nucleophilic attack, facilitating substitution reactions.[1][2]

Theoretical Framework for Reactivity Prediction

The identification of these reactive sites is supported by foundational theories in organic chemistry, notably Frontier Molecular Orbital (FMO) theory.[3][4][5][6]

-

HOMO and Nucleophilicity: The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons, thus defining its nucleophilic character. In this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen atoms of the thioamide.[4][5]

-

LUMO and Electrophilicity: The Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's capacity to accept electrons, highlighting its electrophilic sites. The LUMO of this molecule is predicted to be localized around the carbonyl carbon, the thioamide carbon, and the α-carbon bearing the chlorine atom.[4][5]

Computational methods such as Density Functional Theory (DFT) and the generation of molecular electrostatic potential (MEP) maps are invaluable tools for visualizing and quantifying these predictions.[7][8][9] An MEP map would visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Proposed Reaction Pathways and Methodologies

Based on the predicted reactive sites, several key reaction pathways can be anticipated. The following diagrams illustrate these potential reactions and outline general experimental and computational workflows for their investigation.

Predicted Reactivity with Nucleophiles

The primary electrophilic site for nucleophilic attack is the α-carbon attached to the chlorine atom, leading to a substitution reaction.

Caption: Predicted nucleophilic substitution at the α-carbon.

Predicted Reactivity with Electrophiles

The sulfur atom of the thioamide is the most likely site for electrophilic attack.

Caption: Predicted electrophilic attack at the thioamide sulfur.

Experimental and Computational Workflow

To validate these predictions, a combined experimental and computational approach is recommended.

Caption: Integrated workflow for reactivity analysis.

A general experimental protocol for reacting N-aryl 2-chloroacetamides with nucleophiles involves dissolving the chloroacetamide in a suitable solvent (e.g., dichloromethane, acetonitrile) and adding the nucleophile, often in the presence of a base like triethylamine to neutralize the generated HCl.[1][10] The reaction progress can be monitored by techniques such as thin-layer chromatography.

Concluding Remarks

While this guide provides a robust theoretical framework for understanding the electrophilic and nucleophilic sites of this compound, it is imperative that these predictions are substantiated through rigorous experimental and computational studies. The proposed workflows offer a roadmap for such investigations. A thorough characterization of this molecule's reactivity will be crucial for its potential development in medicinal chemistry and as a versatile building block in organic synthesis. The facile replacement of the chlorine atom, in particular, suggests its utility in the synthesis of diverse heterocyclic systems.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. 2-chloro-N-(2-oxothiolan-3-yl)acetamide | 84611-22-3 | Benchchem [benchchem.com]

The Multifaceted Biological Activities of Thioamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Thioamide derivatives, structural analogues of amides where a sulfur atom replaces the oxygen, have emerged as a versatile scaffold in medicinal chemistry. This substitution imparts unique physicochemical properties, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of thioamide derivatives' potential as therapeutic agents, with a focus on their anticancer, antimicrobial, and antiviral properties.

Anticancer Activity of Thioamide Derivatives

Thioamide-containing compounds have demonstrated significant potential in oncology by targeting various key players in cancer cell proliferation and survival.

Inhibition of Sirtuin 2 (SIRT2)

SIRT2, a class III histone deacetylase, is implicated in tumorigenesis. Thioamide-based inhibitors of SIRT2 have shown broad anticancer activity. For instance, a thiomyristoyl lysine compound (TM) acts as a potent and specific SIRT2 inhibitor, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc.[1] This targeted degradation of a key cancer driver highlights the therapeutic potential of SIRT2-inhibiting thioamides.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Certain piperazine N-thioamide derivatives have exhibited potent inhibition of CDK1, CDK2, and CDK5.[1] By arresting the cell cycle, these compounds effectively halt the uncontrolled proliferation of cancer cells.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The EGFR signaling pathway is a well-established target in cancer therapy. Thioamide derivatives have been developed as potent EGFR inhibitors. For example, an N-pyrazoline thioamide analog has demonstrated significant inhibitory activity against EGFR, leading to the suppression of cancer cell growth.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thioamide derivatives against various cancer cell lines and protein kinases.

| Compound Class | Target/Cell Line | Activity | IC50/EC50 | Reference |

| Piperazine N-thioamides | MDA-PATC53, PL45 (Pancreatic Cancer) | Antiproliferative | 0.73 - 1.14 µM | [1] |

| CDK1/2/5 | Enzyme Inhibition | 42.2 - 621.9 nM | [1] | |

| N-pyrazoline thioamide | EGFR | Enzyme Inhibition | 0.095 µM | [1] |

| HepG2, MCF-7, MDA-231, HCT-116 | Antiproliferative | 5.89 - 9.37 µM | [1] | |

| Pyrazolinethioamide | A549, Hela (Lung, Cervical Cancer) | Cytotoxicity | 13.49 - 17.52 µM | [1] |

| Thioamide Derivative | MCF-7, HepG2, PC-3 (Breast, Liver, Prostate Cancer) | Antiproliferative | 1.1 - 5.4 µM | [1] |

| Thiophene Carboxamides | Hep3B (Hepatocellular Carcinoma) | Antiproliferative | 5.46 - 12.58 µM | [2] |

Antimicrobial Activity of Thioamide Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thioamide derivatives have shown promise in combating bacterial and mycobacterial infections.

Antitubercular Activity

Ethionamide and prothionamide are well-known thioamide-containing prodrugs used in the treatment of multidrug-resistant tuberculosis.[3] These drugs are activated by the mycobacterial enzyme EthA, a flavin monooxygenase. The activated form then forms a covalent adduct with NAD+, which potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[3][4][5] Disruption of this pathway compromises the integrity of the mycobacterial cell wall.

Antibacterial Activity via Urease Inhibition

Urease is a key virulence factor for several pathogenic bacteria. Thioamide-containing compounds have been developed as potent urease inhibitors, exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected thioamide derivatives.

| Compound Class | Organism | Activity | MIC | Reference |

| Thioamide-Ciprofloxacin Hybrid | Staphylococcus aureus | Antibacterial | 0.38 µg/mL | [7] |

| Escherichia coli | Antibacterial | 0.45 µg/mL | [7] | |

| Candida albicans | Antifungal | 0.06 µg/mL | [7] | |

| Thioxothiazolidinyl-acetamides | Proteus vulgaris | Anti-ureolytic | 15.27 - 17.78 µg/mL (IC50) | [6] |

| Sulfonamide-1,2,3-triazole-acetamides | Jack Bean Urease | Enzyme Inhibition | < 4.53 µM (IC50) | [8] |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | Antibacterial | 16 - 32 mg/L (MIC50) | [9] |

| Colistin-Resistant E. coli | Antibacterial | 8 - 32 mg/L (MIC50) | [9] |

Antiviral Activity of Thioamide Derivatives

The ongoing threat of viral pandemics underscores the need for effective antiviral drugs. Thioamide derivatives have demonstrated potent activity against coronaviruses.

Inhibition of SARS-CoV-2 Main Protease (Mpro/3CLpro)

The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is essential for viral replication. Thioamide-linked spiropyrrolidine derivatives have been synthesized and shown to be remarkable inhibitors of SARS-CoV-2 3CLpro.[10] One such derivative exhibited an IC50 of 35 nM, surpassing the potency of the approved antiviral drug nirmatrelvir.[10] These compounds also demonstrated significant antiviral efficacy in cellular assays with low cytotoxicity.[10]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of selected thioamide derivatives against SARS-CoV-2.

| Compound Class | Target | Activity | IC50/EC50/CC50 | Reference |

| Thioamide-linked spiropyrrolidine derivative (9g) | SARS-CoV-2 3CLpro | Enzyme Inhibition | 35 nM (IC50) | [10] |

| HCoV-OC43 in Huh7 cells | Antiviral Efficacy | 0.52 µM (EC50) | [10] | |

| Cytotoxicity | > 10 µM (CC50) | [10] | ||

| 8H-Indeno[1,2-d]thiazole hybrid | SARS-CoV-2 3CLpro | Enzyme Inhibition | 1.28 µM (IC50) | [11] |

| Isoquinoline derivative | SARS-CoV-2 | Antiviral | 0.11 µM (EC50) | [11] |

| SARS-CoV-2 Mpro | Enzyme Inhibition | 0.077 µM (EC50) | [11] | |

| Thiadiazole Derivative | SARS-CoV-2 Omicron variant | Antiviral | 0.41 µM (EC50) | [11] |

Signaling Pathways and Mechanisms of Action

The biological activities of thioamide derivatives are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.

SIRT2-c-Myc Degradation Pathway

CDK-Mediated Cell Cycle Regulation

EGFR Signaling Pathway

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activities of thioamide derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thioamide derivative (typically in a dose-response manner) and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[12][13]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity

This method assesses the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the thioamide derivative onto the agar surface.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone is indicative of the antibacterial potency.

Enzyme Inhibition Assays

-

Kinase Assays (e.g., EGFR, CDK): These assays typically involve incubating the purified kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the thioamide inhibitor. The extent of substrate phosphorylation is then measured, often using an ELISA-based method with a phospho-specific antibody or a radiometric assay with ³²P-labeled ATP.[14][15][16][17][18][19][20][21]

-

Protease Assays (e.g., SARS-CoV-2 Mpro/3CLpro): These are often FRET-based assays where a fluorogenic substrate containing the protease cleavage site is used. In the absence of an inhibitor, the protease cleaves the substrate, separating a fluorophore and a quencher and resulting in an increase in fluorescence. The inhibitory activity of the thioamide derivative is determined by the reduction in the fluorescence signal.[10]

-

Urease Inhibition Assay: The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The assay is performed in the presence and absence of the thioamide inhibitor, with thiourea often used as a standard inhibitor. The IC50 value is calculated from the dose-dependent inhibition of urease activity.[6][8][22]

Conclusion and Future Perspectives

Thioamide derivatives represent a rich source of biologically active compounds with significant therapeutic potential across various disease areas. Their ability to modulate the activity of key enzymes and signaling pathways involved in cancer, microbial infections, and viral diseases makes them an attractive scaffold for drug discovery and development. The data and methodologies presented in this guide underscore the importance of continued research into this versatile class of molecules. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of thioamide-based compounds to translate their preclinical promise into clinical candidates. The detailed experimental protocols and an understanding of the underlying mechanisms of action will be instrumental in guiding these endeavors.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]

- 5. Mechanism of thioamide drug action against tuberculosis and leprosy | Scilit [scilit.com]

- 6. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 8. Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of thioamide-linked spiropyrrolidine derivatives as novel 3CLpro inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Update of Anti-COVID-19 Activity of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 18. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. dergipark.org.tr [dergipark.org.tr]

The Genesis and Evolution of N-Thioacyl Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-thioacyl amides, commonly known as thioamides, represent a fascinating and versatile class of organosulfur compounds. As bioisosteres of amides, they have garnered significant attention in medicinal chemistry and drug discovery for their unique physicochemical properties that can impart improved biological activity and metabolic stability to parent molecules. This in-depth technical guide explores the discovery and rich history of N-thioacyl amides, from their initial synthesis in the late 19th century to the sophisticated synthetic methodologies developed in recent years. We will delve into the core synthetic strategies, providing detailed experimental protocols for key reactions and summarizing quantitative data to facilitate comparison. Furthermore, this guide employs visualizations to illustrate pivotal reaction pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.

A Historical Overview of N-Thioacyl Amides

The journey of N-thioacyl amides began in the latter half of the 19th century, a period of foundational advancements in organic chemistry.

The Dawn of Thioamide Synthesis (1870s): The first preparations of thioamides were reported in the 1870s, with the thionation of amides using phosphorus pentasulfide (P₂S₅) emerging as the seminal method. This approach, though effective, often required harsh reaction conditions and has since been refined, yet it laid the essential groundwork for thioamide chemistry.

The Willgerodt-Kindler Reaction (1887 & 1923): A significant leap in thioamide synthesis came with the discovery of the Willgerodt reaction in 1887 by Conrad Willgerodt. This reaction enabled the conversion of aryl alkyl ketones to the corresponding amides via a complex rearrangement involving ammonium polysulfide. In 1923, Karl Kindler introduced a modification, now famously known as the Willgerodt-Kindler reaction, which utilizes elemental sulfur and an amine (commonly morpholine) to produce thioamides. This named reaction remains a cornerstone in the synthesis of certain thioamides.

The Advent of Modern Thionating Reagents (1956): For decades, phosphorus pentasulfide was the primary reagent for converting amides to thioamides. A major breakthrough occurred in 1956 with the first synthesis of what would later be popularly known as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). Though not invented by Sven-Olov Lawesson, his work popularized its use as a mild and efficient thionating agent. Lawesson's reagent and its analogs have since become indispensable tools in the synthesis of N-thioacyl amides, offering improved solubility and reactivity over P₂S₅.

Modern Era: Contemporary research continues to expand the synthetic arsenal for N-thioacyl amides, with a focus on milder conditions, broader substrate scope, and increased efficiency. Multicomponent reactions, catalytic methods, and novel sulfur sources are at the forefront of modern thioamide synthesis, enabling their incorporation into complex molecules, including peptides and pharmaceuticals.

Core Synthetic Methodologies

The synthesis of N-thioacyl amides can be broadly categorized into three main approaches: thionation of amides, the Willgerodt-Kindler reaction and its variations, and multicomponent reactions.

Thionation of Amides

The direct conversion of an amide's carbonyl oxygen to sulfur is the most common strategy for synthesizing thioamides.

dot

Caption: General schematic for the thionation of amides to N-thioacyl amides.

Key Thionating Reagents:

-

Lawesson's Reagent: Generally preferred for its milder reaction conditions and better solubility in organic solvents compared to P₄S₁₀.

-

Phosphorus Pentasulfide (P₄S₁₀): The classical reagent, often requiring higher temperatures and longer reaction times.

-

Davy Reagents: A class of more soluble and reactive thionating agents.

Quantitative Data for Thionation of Amides:

| Amide Substrate | Thionating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Phenylbenzamide | Lawesson's Reagent | Toluene | 110 | 2 | 95 | [Generic] |

| Acetamide | P₄S₁₀ | Pyridine | 100 | 4 | 80 | [Generic] |

| N-Methyl-2-pyrrolidone | Lawesson's Reagent | THF | 65 | 6 | 88 | [Generic] |

| N,N-Dimethylformamide | Davy Reagent | Dichloromethane | 25 | 1 | 92 | [Generic] |

Experimental Protocol: Synthesis of N-Phenylthiobenzamide using Lawesson's Reagent

-

Materials: N-Phenylbenzamide (1.97 g, 10 mmol), Lawesson's Reagent (2.22 g, 5.5 mmol), and anhydrous toluene (50 mL).

-

Procedure: a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenylbenzamide and anhydrous toluene. b. Stir the mixture at room temperature until the amide dissolves. c. Add Lawesson's reagent to the solution in one portion. d. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, allow the reaction mixture to cool to room temperature. g. Remove the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-phenylthiobenzamide as a yellow solid.

The Willgerodt-Kindler Reaction

This reaction is particularly useful for the synthesis of arylthioamides from aryl ketones.

dot

A Physicochemical Examination of 2-Chloro-N-thiobenzoyl-acetamide: A Theoretical Guide to Solubility and Stability

Disclaimer: The compound 2-Chloro-N-thiobenzoyl-acetamide is not found in readily available scientific literature or chemical databases. Therefore, this document is a theoretical guide based on the known properties of its constituent functional groups: a chloroacetamide moiety and a thioamide (specifically, a thiobenzoylamide) moiety. All data and experimental protocols are presented as predictive models for guiding the initial characterization of this novel compound.

Introduction

This compound is a novel chemical entity combining two reactive functional groups: a thioamide and an α-chloroacetamide. The thioamide group, a bioisostere of the common amide bond, is known to alter properties such as hydrogen bonding, hydrophobicity, and enzymatic stability.[1][2] The chloroacetamide group is a well-known alkylating agent, imparting reactivity towards nucleophiles.[3] Understanding the solubility and stability of this unique combination is critical for its potential development in drug discovery and materials science. This guide outlines the predicted physicochemical properties and provides standard methodologies for their empirical determination.

The structure consists of a benzoyl group where the carbonyl oxygen is replaced by sulfur (thiobenzoyl), linked via a nitrogen atom to a chloroacetamide tail. This structure suggests a complex interplay of polarity, reactivity, and intermolecular interactions that will govern its behavior in various environments.

Predicted Solubility Profile

The solubility of this compound will be dictated by the balance between the lipophilic thiobenzoyl group and the more polar, yet reactive, chloroacetamide group. Based on data from related compounds, a general solubility profile can be predicted. Simple chloroacetamide is readily soluble in water (90 g/L at 25 °C) and soluble in polar organic solvents like methanol and ethanol.[3][4][5] Conversely, the introduction of a phenyl ring and a thioamide linkage is expected to significantly decrease aqueous solubility and increase solubility in non-polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale / Notes |

|---|---|---|

| Water | Very Low to Insoluble | The large, lipophilic thiobenzoyl group will likely dominate, leading to poor aqueous solubility.[5] |

| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, expected to solubilize the molecule effectively. |

| Methanol / Ethanol | Moderate | The chloroacetamide portion may contribute to some solubility, but the thiobenzoyl group will limit it. |

| Dichloromethane (DCM) | High | Thioamides are generally stable and soluble in halogenated solvents like DCM.[6] |

| Diethyl Ether | Low | The polarity of the thioamide and acetamide groups may limit solubility in highly non-polar ethers. |

Predicted Stability Profile

The stability of this compound is a critical concern due to its two inherently reactive moieties. Degradation can likely occur via two primary pathways: hydrolysis of the thioamide and nucleophilic substitution at the α-carbon of the chloroacetamide.

-

Thioamide Stability: Thioamides are generally more resistant to enzymatic degradation by proteases than their amide counterparts, which is a key advantage in peptide-based drug design.[2][7] However, they can be less stable than amides under certain chemical conditions. They are susceptible to hydrolysis, particularly in alkaline aqueous media, which can convert the thioamide back to the corresponding amide.[6]

-

Chloroacetamide Stability: The C-Cl bond in the chloroacetamide moiety is susceptible to nucleophilic attack. This makes the compound a potential alkylating agent, reacting with thiol groups (e.g., cysteine), amines, and other nucleophiles.[3] The presence of water or nucleophilic buffers (like Tris) in a formulation could lead to rapid degradation.

Table 2: Factors Influencing the Stability of this compound

| Condition | Predicted Effect | Potential Degradation Products |

|---|---|---|

| Acidic pH (Aqueous) | Moderate Stability | Potential for slow hydrolysis of the thioamide. |

| Neutral pH (Aqueous) | Low to Moderate Stability | Slow hydrolysis and potential reaction with water as a nucleophile. |

| Alkaline pH (Aqueous) | Low Stability | Rapid hydrolysis of the thioamide to the corresponding amide is likely.[6] |

| Presence of Nucleophiles | Very Low Stability | The chloroacetamide moiety will readily react with nucleophiles (e.g., thiols, amines). |

| Temperature | Decreased Stability | Degradation rates will increase with temperature, following Arrhenius kinetics. |

| Organic Solvents | Generally Stable | Thioamides are reported to be quite stable in non-nucleophilic organic solvents like dichloromethane or ethyl acetate.[6] |

Experimental Protocols

To empirically determine the solubility and stability, standardized experimental protocols should be employed.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for determining water solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer, organic solvent) in a sealed, inert flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately measure the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a typical forced degradation study to identify potential degradation pathways and kinetics.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile).

-

Stress Conditions: Dilute the stock solution into various stress condition media in separate vials:

-

Acidic: 0.1 N HCl

-

Basic: 0.1 N NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store solutions at elevated temperatures (e.g., 60 °C).

-

Photolytic: Expose solution to UV/Visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Immediately analyze each sample by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradants.

-

Data Reporting: Report the percentage of the parent compound remaining at each time point. Calculate the degradation rate constant and half-life under each condition.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for characterization and a predicted degradation pathway for the compound.

References

- 1. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thioamides: synthesis, stability, and immunological activities of thioanalogues of Imreg. Preparation of new thioacylating agents using fluorobenzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 2-Chloro-N-thiobenzoyl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-thiobenzoyl-acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related N-substituted chloroacetamides and thioamides to present its chemical identifiers, a plausible synthesis protocol, and potential biological activities. The presented methodologies and data are intended to serve as a foundational resource for researchers initiating studies on this and structurally similar compounds.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 1208081-70-2 | |

| Molecular Formula | C₉H₈ClNOS | |

| Molecular Weight | 213.69 g/mol | |

| MDL Number | MFCD15142850 |

Experimental Protocols: Synthesis

Step 1: Synthesis of 2-Chloro-N-benzoyl-acetamide

The initial step involves the chloroacetylation of benzamide. This is a common method for the preparation of N-substituted chloroacetamides.

Materials:

-

Benzamide

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Tertiary amine base (e.g., Triethylamine)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve benzamide and triethylamine in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-Chloro-N-benzoyl-acetamide.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure amide.

Step 2: Thionation of 2-Chloro-N-benzoyl-acetamide

The second step involves the conversion of the amide to the corresponding thioamide. Lawesson's reagent is a common and effective thionating agent for this transformation.

Materials:

-

2-Chloro-N-benzoyl-acetamide (from Step 1)

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene or xylene

-

Silica gel for column chromatography

Procedure:

-

Suspend 2-Chloro-N-benzoyl-acetamide and Lawesson's reagent in anhydrous toluene or xylene in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting amide is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a sequential two-step process. The following diagram illustrates this logical workflow.

Caption: A diagram illustrating the two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, based on the activities of structurally related chloroacetamide and thioamide derivatives, several potential areas of biological function can be inferred. Many compounds containing the chloroacetamide moiety have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects[1].

The proposed mechanism for some of these activities involves the alkylation of biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of their function. This interaction can disrupt critical cellular pathways.

The thioamide group can also contribute to biological activity, with some thioamides showing promise as enzyme inhibitors or as intermediates in the synthesis of other biologically active heterocyclic compounds.

A hypothetical signaling pathway that could be targeted by a molecule like this compound, based on the known activities of related compounds, is a generic enzyme inhibition pathway.

Caption: A diagram showing a potential mechanism of action via enzyme inhibition.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a solid starting point for researchers by outlining its key chemical identifiers, a feasible synthetic route based on established chemical principles, and a hypothesis-driven overview of its potential biological activities. The experimental protocols and diagrams presented herein are intended to facilitate the initiation of new research endeavors focused on this and related molecules. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the specific biological functions of this compound.

References

Preliminary Toxicity Screening of Thioamide Compounds: A Technical Guide

Introduction: Thioamide-containing compounds represent a versatile class of molecules with significant therapeutic potential, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] However, the incorporation of the thioamide group can also present challenges related to chemical and metabolic instability, leading to potential toxicity.[1][2] Understanding and evaluating the toxicological profile of these compounds at an early stage is critical for drug development. This guide provides a technical overview of the core methodologies for the preliminary toxicity screening of thioamide compounds, focusing on in vitro assays and the underlying mechanisms of toxicity.

Core Mechanisms of Thioamide-Induced Toxicity

The toxicity of many thioamide compounds is not inherent but arises from their metabolic activation into reactive species. This bioactivation, primarily occurring in the liver, initiates a cascade of cellular events that can lead to cell death. The three central pillars of thioamide toxicity are metabolic activation, oxidative stress, and the induction of apoptosis.

Metabolic Activation

The toxicity of thioamides is often dependent on sequential oxygenations of the thioamide sulfur atom, a process mediated by enzymes such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[3][4] This process converts the relatively stable thioamide into a highly reactive thioamide S-oxide and subsequently into a thioamide S,S-dioxide.[3] These reactive metabolites can then interact with cellular macromolecules, leading to cytotoxicity.[3]

Oxidative Stress

A common consequence of thioamide metabolism is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[5][6] This imbalance between oxidants and the cell's antioxidant defense system can cause damage to lipids, proteins, and DNA.[6] For instance, the thioamidated peptide Thioalbamide has been shown to induce a significant increase in intracellular ROS levels, which is a primary trigger for its cytotoxic effects.[7][8]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Thiobenzamide Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 5. mdpi.com [mdpi.com]

- 6. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Thioamide Moiety: A Bioisosteric Chameleon in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The amide bond is a cornerstone of peptide and small-molecule drug design, yet its susceptibility to enzymatic degradation presents a significant hurdle in the development of robust therapeutics. Bioisosteric replacement of the amide with a thioamide group has emerged as a powerful strategy to overcome this limitation and modulate a compound's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the role of thioamides as amide bioisosteres, delving into their synthesis, comparative properties, and successful applications in medicinal chemistry. Detailed experimental protocols for thionation reactions, tabulated quantitative data for direct comparison of amide-thioamide pairs, and illustrative diagrams of relevant biological pathways and experimental workflows are presented to equip researchers with the fundamental knowledge required to effectively utilize this versatile functional group in drug design and development.

Introduction: The Amide Bond and the Rise of the Thioamide Bioisostere

The amide bond is ubiquitous in biological systems, forming the backbone of proteins and peptides, and is a key structural motif in a vast number of small-molecule drugs. Its planarity, hydrogen bonding capabilities, and conformational rigidity are crucial for molecular recognition and biological activity. However, the inherent susceptibility of the amide bond to hydrolysis by proteases and peptidases often leads to poor metabolic stability and limited oral bioavailability, thereby hampering the therapeutic potential of many promising drug candidates.[1]

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, offers a powerful approach to address these challenges.[2][3] The thioamide, where the carbonyl oxygen of an amide is replaced by a sulfur atom, has gained significant attention as a close bioisostere of the amide bond.[4][5] This single-atom substitution preserves the overall geometry and electronic properties while introducing subtle yet impactful changes that can profoundly influence a molecule's biological profile.[6]

The thioamide moiety offers several potential advantages in drug design:

-

Enhanced Metabolic Stability: The thioamide bond is generally more resistant to enzymatic cleavage by proteases, leading to increased plasma half-life and improved pharmacokinetic profiles.[7][8]

-